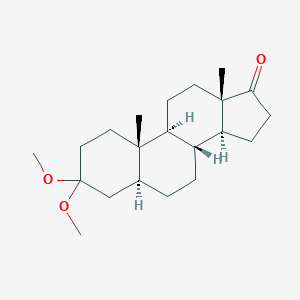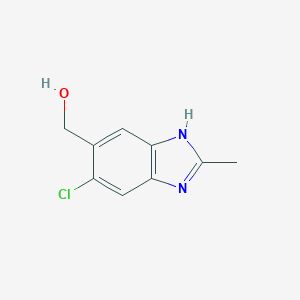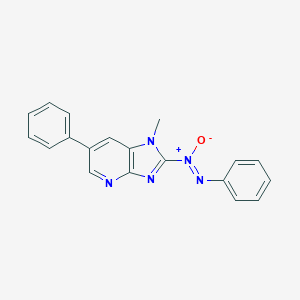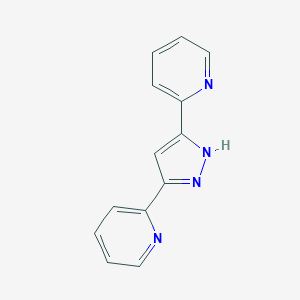
3,5-Di(2-pyridyl)pyrazole
Overview
Description
3,5-Di(2-pyridyl)pyrazole is a chemical compound with the molecular formula C13H10N4. Its average mass is 222.245 Da and its monoisotopic mass is 222.090546 Da . The systematic name for this compound is 2,2’-(1H-Pyrazole-3,5-diyl)dipyridine .
Synthesis Analysis
The synthesis of pyrazole-derived ligands, such as 1-ethyl-3,5-bis (2-pyridyl)pyrazole and 1-octyl-3,5-bis (2-pyridyl)pyrazole, involves a reaction between 3,5-bis (2-pyridyl) pyrazole and the appropriate bromoalkane in toluene using sodium ethoxide as a base .Molecular Structure Analysis
The molecular structure of 3,5-Di(2-pyridyl)pyrazole consists of a pyrazole ring attached to two pyridine rings . The compound has been used in the formation of various complexes .Chemical Reactions Analysis
3,5-Di(2-pyridyl)pyrazole has been involved in the synthesis of new pyrazole-derived ligands . It has also been used in the formation of complexes with various metals .Physical And Chemical Properties Analysis
3,5-Di(2-pyridyl)pyrazole has a melting point of 188 °C and a boiling point of 476.5±35.0 °C at 760 mmHg. Its density is approximately 1.2±0.1 g/cm3 .Scientific Research Applications
Pyrazoles, including “3,5-Di(2-pyridyl)pyrazole”, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
-
Medicinal Chemistry and Drug Discovery : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery. They are known for their anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antidepressant, anti-tuberculosis, and antiviral activities . Many drugs containing the pyrazole core have been reported, such as the analgesic antipyrine, the arthritis treatment phenylbutazone, the non-steroidal anti-inflammatory drugs (NSAIDs): Lonazolac, Rimonabant, and ramifenazone, etc .
-
Coordination Chemistry : In coordination chemistry, pyrazoles are often used as ligands to form complexes with metals. These complexes can have various applications, depending on the properties of the metal and the specific structure of the pyrazole ligand.
-
Organometallic Chemistry : Pyrazoles can also be used in organometallic chemistry, where they can form part of organometallic compounds. These compounds are often used as catalysts in various chemical reactions.
-
Material Science : In material science, pyrazole-containing compounds can be used in the synthesis of new materials with unique properties. These could include polymers, ceramics, or other types of materials.
-
Industrial Fields : Pyrazoles are also used in various industrial fields. The specific applications can vary widely, depending on the industry.
-
Synthesis of Heterocycles : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
-
Gas-Phase Self-Aggregates : Pyrazole-based self-aggregates in the gas-phase have been detected by Infrared (IR) spectroscopy, for the parent pyrazole and for 3,5-dimethylpyrazole, as an equilibrium between monomers, dimers and trimmers .
-
Green Synthesis : Pyrazoles have been used in green synthesis, which is a method of synthesis that minimizes the use of hazardous substances .
-
Microwave-Assisted Synthesis : Pyrazoles have been used in microwave-assisted synthesis, which is a method of synthesis that uses microwave radiation to heat the reactants .
-
Synthesis of Bioactive Chemicals : Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals .
-
Reactions in Various Media : Pyrazoles have been used in reactions in various media .
Future Directions
properties
IUPAC Name |
2-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRKCUYKQQEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346642 | |
| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(2-pyridyl)pyrazole | |
CAS RN |
129485-83-2 | |
| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Di(2-pyridyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



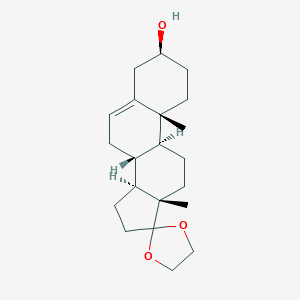
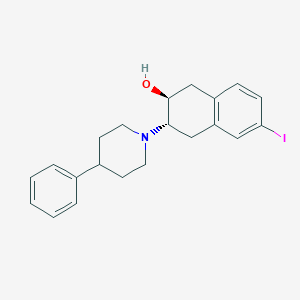
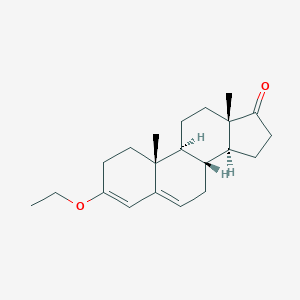
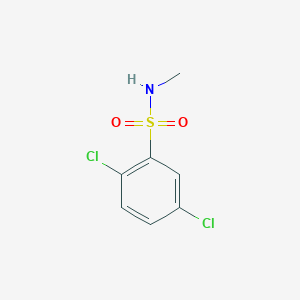
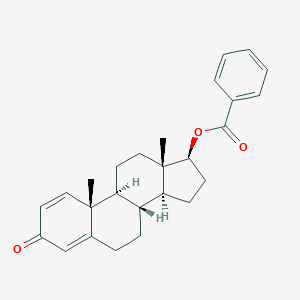
![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
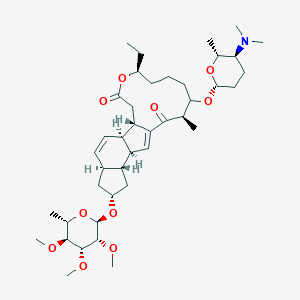
![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)

